molecular formula C25H32O B14575537 1-(7-Nonyl-9,10-dihydrophenanthren-2-yl)ethan-1-one CAS No. 61313-98-2

1-(7-Nonyl-9,10-dihydrophenanthren-2-yl)ethan-1-one

Cat. No.: B14575537
CAS No.: 61313-98-2
M. Wt: 348.5 g/mol
InChI Key: MFOOPQCQMBIYNS-UHFFFAOYSA-N
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Description

1-(7-Nonyl-9,10-dihydrophenanthren-2-yl)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a nonyl group attached to the 7th position of the phenanthrene ring and an ethanone group at the 1st position.

Preparation Methods

The synthesis of 1-(7-Nonyl-9,10-dihydrophenanthren-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 9,10-dihydrophenanthrene, which is commercially available or can be synthesized from phenanthrene through hydrogenation.

    Alkylation: The nonyl group is introduced via Friedel-Crafts alkylation using nonyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acylation: The ethanone group is introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(7-Nonyl-9,10-dihydrophenanthren-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethanone group to an alcohol.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(7-Nonyl-9,10-dihydrophenanthren-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Nonyl-9,10-dihydrophenanthren-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(7-Nonyl-9,10-dihydrophenanthren-2-yl)ethan-1-one can be compared with other similar compounds, such as:

    9,10-Dihydrophenanthrene: Lacks the nonyl and ethanone groups, making it less functionalized.

    1-(Phenanthren-9-yl)ethan-1-one: Similar structure but lacks the nonyl group, affecting its chemical and biological properties.

    1-(7-Methyl-9,10-dihydrophenanthren-2-yl)ethan-1-one: Contains a methyl group instead of a nonyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61313-98-2

Molecular Formula

C25H32O

Molecular Weight

348.5 g/mol

IUPAC Name

1-(7-nonyl-9,10-dihydrophenanthren-2-yl)ethanone

InChI

InChI=1S/C25H32O/c1-3-4-5-6-7-8-9-10-20-11-15-24-22(17-20)12-13-23-18-21(19(2)26)14-16-25(23)24/h11,14-18H,3-10,12-13H2,1-2H3

InChI Key

MFOOPQCQMBIYNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)C

Origin of Product

United States

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